molecular formula C16H17Cl2OP B5216346 1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene

1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene

Cat. No.: B5216346
M. Wt: 327.2 g/mol
InChI Key: CZUNQXGFHQDDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene is an organophosphorus compound characterized by the presence of chlorine and phenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene typically involves the reaction of 4-chlorobenzene with phosphorus trichloride and 2-methylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into phosphines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Phosphine oxides and related derivatives.

    Reduction: Phosphines and related compounds.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of the phosphoryl group allows it to interact with proteins and nucleic acids, potentially leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Similar in structure but lacks the phosphoryl group, resulting in different chemical properties and reactivity.

    1-Bromo-4-[2-(4-bromophenyl)ethyl]benzene: Contains bromine instead of chlorine, leading to variations in reactivity and applications.

    1-Chloro-4-phenoxybenzene: Contains a phenoxy group instead of the phosphoryl group, resulting in different chemical behavior and applications.

Uniqueness

1-Chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene is unique due to the presence of both chlorine and phosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)-(2-methylpropyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2OP/c1-12(2)11-20(19,15-7-3-13(17)4-8-15)16-9-5-14(18)6-10-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUNQXGFHQDDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP(=O)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.